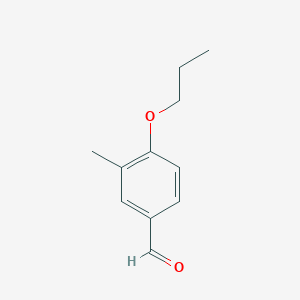

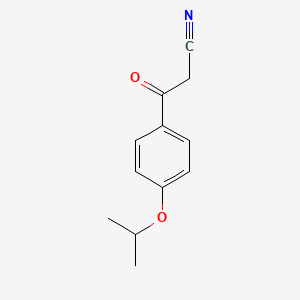

3-Methyl-4-propoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

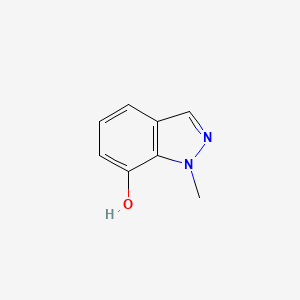

3-Methyl-4-propoxybenzaldehyde (3-M-4-PBA) is a synthetic compound that is widely used in the fields of organic chemistry, pharmacology, and biochemistry. It is a colorless liquid with an aromatic odor, and it is an important intermediate in the synthesis of many compounds. In the laboratory, it is used as a reagent in the synthesis of other compounds, and it is also used as a catalyst in various chemical reactions. In pharmacology and biochemistry, 3-M-4-PBA is used to study the mechanisms of action of various drugs, and it also has potential applications in drug development.

Aplicaciones Científicas De Investigación

Fluorescent pH Sensor

3-Methyl-4-propoxybenzaldehyde has been utilized in the development of new fluorescent pH sensors. Specifically, the compound 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) demonstrates high selectivity and sensitivity for pH detection in biological environments. This application is valuable for studying biological organelles due to its significant increase in fluorescence intensity within a specific pH range (Saha et al., 2011).

Synthesis and Biological Activity

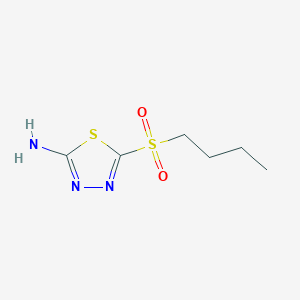

Another application involves the synthesis of Schiff base compounds, like 2-{(E)-[(3-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (L), and their metal complexes. These compounds exhibit antioxidant, enzyme inhibition, and antimicrobial properties. Computational studies and density functional theory (DFT) have been utilized to analyze molecular stability and bond strength in these compounds (Sumrra et al., 2018).

Biomedical Applications

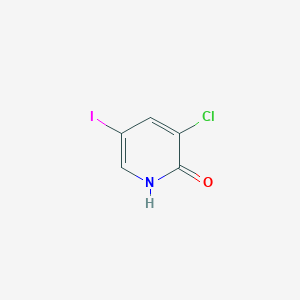

The compound 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows potential in regulating inflammatory diseases. Docking studies suggest its relevance in biomedical applications (Ryzhkova et al., 2020).

Catalytic Oxidation Processes

This compound is also used in catalytic oxidation processes. For example, in the synthesis of 4-methylbenzaldehyde, water-soluble 2N2O–Cu(II) complexes catalyze the oxidation of benzylic alcohols to aldehydes in water. This demonstrates a broad substrate scope and high functional group tolerance, with the potential for large-scale production without organic solvents (Wu et al., 2016).

Synthesis of Aromatic Aldehydes

This compound is instrumental in the synthesis of aromatic aldehydes. The laccase from Pleurotus ostreatus MTCC-1801 converts aromatic methyl groups to aldehyde groups, achieving high yields in a short time frame. This method is noteworthy for its efficiency and high product yield (Chaurasia et al., 2014).

Nonlinear Optical Applications

In materials science, this compound is involved in the synthesis of novel materials for nonlinear optical applications. For instance, a mixture of 2-acetyl furan and 3, 4, 5-trimethoxybenzaldehyde was used to synthesize a crystal with higher second harmonic generation efficiency than standard KDP crystal, indicating potential in optoelectronics (Satheeshchandra et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVOKBPQBSBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613833 |

Source

|

| Record name | 3-Methyl-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-96-2 |

Source

|

| Record name | 3-Methyl-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)